molecular formula C4H11Hg2O4P B14755754 Bis(ethylmercuri)phosphate CAS No. 2440-45-1

Bis(ethylmercuri)phosphate

Cat. No.: B14755754
CAS No.: 2440-45-1
M. Wt: 555.29 g/mol
InChI Key: WOZAHTWCJPHEAN-UHFFFAOYSA-L
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Description

Bis(ethylmercuri)phosphate is a chemical compound with the molecular formula C4H11Hg2O4P. It is also known by other names such as diethylmercuric phosphate and mercury, (hydrogen phosphato)bis(ethyl-mercury). This compound contains mercury atoms bonded to ethyl groups and a phosphate group, making it a unique organomercury compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(ethylmercuri)phosphate typically involves the reaction of ethylmercury chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2 C2H5HgCl + H3PO4 → (C2H5Hg)2PO4 + 2 HCl} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylmercuri)phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and ethyl groups.

    Substitution: The ethyl groups can be substituted with other organic groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

    Oxidation: Mercury oxides and phosphoric acid derivatives.

    Reduction: Elemental mercury and ethyl derivatives.

    Substitution: Various organomercury compounds depending on the substituent used.

Scientific Research Applications

Bis(ethylmercuri)phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.

    Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.

    Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of bis(ethylmercuri)phosphate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Diethylmercury: Similar in structure but lacks the phosphate group.

    Methylmercury chloride: Contains a methyl group instead of an ethyl group.

    Phenylmercury acetate: Contains a phenyl group and an acetate group.

Uniqueness

Bis(ethylmercuri)phosphate is unique due to the presence of both ethylmercury and phosphate groups. This combination imparts distinct chemical and biological properties, making it different from other organomercury compounds.

Properties

CAS No.

2440-45-1

Molecular Formula

C4H11Hg2O4P

Molecular Weight

555.29 g/mol

IUPAC Name

ethyl-[ethylmercuriooxy(hydroxy)phosphoryl]oxymercury

InChI

InChI=1S/2C2H5.2Hg.H3O4P/c2*1-2;;;1-5(2,3)4/h2*1H2,2H3;;;(H3,1,2,3,4)/q;;2*+1;/p-2

InChI Key

WOZAHTWCJPHEAN-UHFFFAOYSA-L

Canonical SMILES

CC[Hg]OP(=O)(O)O[Hg]CC

Origin of Product

United States

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